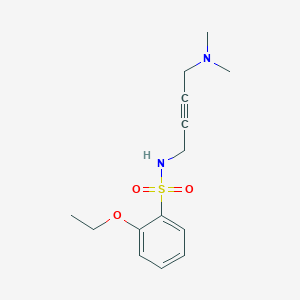
N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(dimethylamino)but-2-yn-1-yl)-2-ethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.
Chemical Structure and Synthesis
The compound features a dimethylamino group , a but-2-yn-1-yl chain , and an ethoxybenzenesulfonamide moiety . The synthesis typically involves the reaction of 2-ethoxybenzoic acid with 4-(dimethylamino)but-2-yn-1-amine, utilizing coupling agents like EDCI and catalysts such as DMAP in organic solvents like dichloromethane or tetrahydrofuran.
This compound's mechanism of action is primarily through its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thus blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Biological Activity
Anti-inflammatory Properties : Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that related sulfonamide derivatives can reduce inflammation markers in vitro and in vivo models.
Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been explored for its potential to induce apoptosis in cancer cell lines by modulating cell cycle progression and enhancing histone acetylation, which is essential for gene expression regulation .
Case Studies
- In Vitro Studies : A study examining the effects of similar sulfonamide compounds on human cancer cell lines demonstrated that they could significantly inhibit cell proliferation and induce apoptosis. The mechanism involved the modulation of histone deacetylases (HDACs), leading to increased levels of acetylated histones and activation of pro-apoptotic factors .
- In Vivo Efficacy : In animal models, compounds structurally related to N-(4-(dimethylamino)but-2-yn-1-y)-2-ethoxybenzenesulfonamide showed promising results in reducing tumor sizes when administered at specific dosages. These studies highlighted the compound's potential as a therapeutic agent against various cancers .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-(dimethylamino)but-2-yn-1-y)-4-methylbenzamide | Structure | Moderate anticancer activity |
| N-(4-(dimethylamino)but-2-yn-1-y)-4-methylbenzenesulfonamide | Structure | Significant anti-inflammatory effects |
| N-(4-(dimethylamino)but-2-y)-quinoline-8-sulfonamide | Structure | Potent HDAC inhibition |
特性
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-4-19-13-9-5-6-10-14(13)20(17,18)15-11-7-8-12-16(2)3/h5-6,9-10,15H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFLTLSPXITOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














